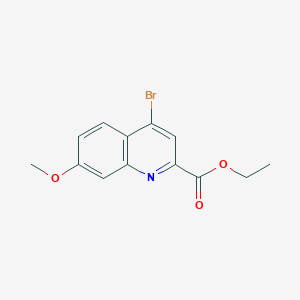
Ethyl 4-bromo-7-methoxyquinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-bromo-7-methoxyquinoline-2-carboxylate is a chemical compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, organic synthesis, and industrial processes. This particular compound is characterized by the presence of a bromine atom at the 4th position, a methoxy group at the 7th position, and an ethyl ester group at the 2nd position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-bromo-7-methoxyquinoline-2-carboxylate typically involves the bromination of a quinoline derivative followed by esterification. One common method is the bromination of 7-methoxyquinoline-2-carboxylic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting 4-bromo-7-methoxyquinoline-2-carboxylic acid is then esterified with ethanol in the presence of a dehydrating agent like sulfuric acid to yield the desired ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, may also be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-7-methoxyquinoline-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions to yield different derivatives.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide, potassium thiolate, or primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used to hydrolyze the ester group.
Major Products Formed
Substitution: Depending on the nucleophile, products such as 4-amino-7-methoxyquinoline-2-carboxylate or 4-thio-7-methoxyquinoline-2-carboxylate can be formed.
Oxidation: Oxidized derivatives of the quinoline ring.
Reduction: Reduced derivatives of the quinoline ring.
Hydrolysis: 4-bromo-7-methoxyquinoline-2-carboxylic acid.
Scientific Research Applications
Ethyl 4-bromo-7-methoxyquinoline-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer, antimicrobial, and antiviral agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex quinoline derivatives used in various chemical reactions and processes.
Biological Studies: The compound is used in studies to understand the biological activity and mechanism of action of quinoline derivatives.
Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-bromo-7-methoxyquinoline-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes, receptors, or DNA. The bromine and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The ethyl ester group can enhance the compound’s solubility and bioavailability, facilitating its uptake and distribution in biological systems .
Comparison with Similar Compounds
Ethyl 4-bromo-7-methoxyquinoline-2-carboxylate can be compared with other similar compounds such as:
Ethyl 7-bromo-2-methylquinoline-4-carboxylate: This compound has a methyl group at the 2nd position instead of a methoxy group at the 7th position, which can affect its chemical reactivity and biological activity.
Ethyl 4-bromo-7-methoxyquinoline-3-carboxylate: This compound has the carboxylate group at the 3rd position instead of the 2nd position, which can influence its chemical properties and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C13H12BrNO3 |
|---|---|
Molecular Weight |
310.14 g/mol |
IUPAC Name |
ethyl 4-bromo-7-methoxyquinoline-2-carboxylate |
InChI |
InChI=1S/C13H12BrNO3/c1-3-18-13(16)12-7-10(14)9-5-4-8(17-2)6-11(9)15-12/h4-7H,3H2,1-2H3 |
InChI Key |
JGDOFHBMLDMFBF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=CC(=C2)OC)C(=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















